2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride
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Overview
Description
2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a difluoroethyl group attached to the indole ring, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxyindole, which serves as the core structure.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Formation of the Ethanamine Moiety: The ethanamine group is then attached to the indole ring through a series of reactions, including amination and reduction.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect multiple signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: A related compound with similar structural features but lacking the difluoroethyl group.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Another similar compound that shares the indole core but differs in the substituents attached to the ethanamine moiety.
Uniqueness
2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of the difluoroethyl group, which may enhance its chemical stability and biological activity compared to other indole derivatives. This structural modification can lead to distinct pharmacological properties and potential therapeutic applications.
Biological Activity
2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride, with the CAS number 516521-97-4, is a compound of significant interest in pharmacological research due to its structural features that suggest potential biological activity. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and effects on various biological systems.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems and potential anticancer properties. The methoxy group and difluoromethyl moiety contribute to its pharmacological profile.
Research indicates that compounds similar to this compound may interact with serotonin receptors, particularly the 5-HT receptor family. This interaction can influence mood regulation and has implications for treating depression and anxiety disorders. Additionally, the indole structure is known for its role in various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have shown that derivatives of indole compounds exhibit promising anticancer properties. For instance, a study demonstrated that similar indole-linked compounds displayed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity .
Table 1: Cytotoxicity of Indole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 15 |
Compound B | HT29 | 25 |
Compound C | MCF7 (breast) | 20 |
Compound D | U251 (glioblastoma) | 10 |
Case Studies
-
Case Study on Antimicrobial Activity :
A study evaluated the antimicrobial properties of indole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of less than 1 µg/mL against MRSA strains, highlighting its potential as an antibacterial agent . -
Case Study on Neuropharmacological Effects :
Another investigation focused on the neuropharmacological effects of related compounds. It was found that these compounds could modulate serotonin levels in animal models, leading to anxiolytic effects comparable to established medications .
Properties
Molecular Formula |
C11H13ClF2N2O |
---|---|
Molecular Weight |
262.68 g/mol |
IUPAC Name |
2,2-difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12F2N2O.ClH/c1-16-7-2-3-10-8(4-7)9(5-15-10)11(12,13)6-14;/h2-5,15H,6,14H2,1H3;1H |
InChI Key |
OTHDQSCCDQIRPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(CN)(F)F.Cl |
Origin of Product |
United States |
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